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molecular formula C14H21KO B8693940 Potassium 2,4-di-tert-butylphenolate CAS No. 37408-22-3

Potassium 2,4-di-tert-butylphenolate

Cat. No. B8693940
M. Wt: 244.41 g/mol
InChI Key: XBWFRVWGZIYGOM-UHFFFAOYSA-M
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Patent
US04288391

Procedure details

4.85 grams of 46.3% aqueous potassium hydroxide was added to a solution of 8.24 grams of 2,4-di-tert.butylphenol in 250 ml of toluene and heated at reflux over a period of about 2 hours until all the water including reaction water was removed by azeotropic distillation yielding a dispersion of the potassium 2,4-di-tert. butylphenolate in toluene. To this dispersion at -5° C. was added a solution of 21.7 grams of the compound of Example 1 in 60 ml of toluene at -5° to -3° C. over a period of 25 minutes and then stirring continued overnight. The reaction mixture was clarified by filtration of the precipitated potassium chloride and the product isolated as a residue by distillation of the toluene at reduced pressures. The product was isolated as crystals after crystallization from a solvent mixture of acetonitrile and toluene yielding white crystals melting at 195°-197° C.
Quantity
4.85 g
Type
reactant
Reaction Step One
Quantity
8.24 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+:2].[C:3]([C:7]1[CH:12]=[C:11]([C:13]([CH3:16])([CH3:15])[CH3:14])[CH:10]=[CH:9][C:8]=1[OH:17])([CH3:6])([CH3:5])[CH3:4].O>C1(C)C=CC=CC=1>[C:3]([C:7]1[CH:12]=[C:11]([C:13]([CH3:16])([CH3:15])[CH3:14])[CH:10]=[CH:9][C:8]=1[O-:17])([CH3:6])([CH3:5])[CH3:4].[K+:2] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
4.85 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
8.24 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=CC(=C1)C(C)(C)C)O
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux over a period of about 2 hours until all
Duration
2 h
CUSTOM
Type
CUSTOM
Details
was removed by azeotropic distillation

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C=CC(=C1)C(C)(C)C)[O-].[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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